1-(Chloromethyl)-4-Ethoxybenzene
CAS No.: 6653-80-1
Cat. No.: VC3784792
Molecular Formula: C9H11ClO
Molecular Weight: 170.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6653-80-1 |
|---|---|
| Molecular Formula | C9H11ClO |
| Molecular Weight | 170.63 g/mol |
| IUPAC Name | 1-(chloromethyl)-4-ethoxybenzene |
| Standard InChI | InChI=1S/C9H11ClO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 |
| Standard InChI Key | DCLMJYZEOSDVCL-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CCl |
| Canonical SMILES | CCOC1=CC=C(C=C1)CCl |
Introduction
Chemical Identity and Structural Characteristics
1-(Chloromethyl)-4-ethoxybenzene is characterized by a para-substituted benzene ring bearing both an ethoxy group and a chloromethyl functionality. This structural arrangement contributes to its distinctive chemical behavior and applications in synthetic chemistry.
Molecular Structure and Identification
The compound features a benzene ring with an ethoxy group (-OCH₂CH₃) at the para position relative to a chloromethyl group (-CH₂Cl). This specific substitution pattern influences its reactivity profile and physical properties. The ethoxy group provides electron-donating characteristics to the aromatic ring, while the chloromethyl group serves as a reactive electrophilic center.
The compound is uniquely identified through several standardized chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 6653-80-1 |
| Molecular Formula | C₉H₁₁ClO |
| IUPAC Name | 1-(chloromethyl)-4-ethoxybenzene |
| Standard InChI | InChI=1S/C9H11ClO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 |
| Standard InChIKey | DCLMJYZEOSDVCL-UHFFFAOYSA-N |
| SMILES Notation | CCOC1=CC=C(C=C1)CCl |
The compound is also known by several synonyms, including 4-ethoxybenzyl chloride, 4-chloromethyl-phenetole, and p-ethoxy benzylchloride .
Physical and Chemical Properties
Physical Properties
1-(Chloromethyl)-4-ethoxybenzene exhibits physical properties consistent with its molecular structure and functional groups. These properties are critical for understanding its behavior in various chemical processes and applications.
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 170.636 | g/mol |
| Density | 1.1±0.1 | g/cm³ |
| Boiling Point | 246.5±15.0 | °C at 760 mmHg |
| Melting Point | Not available | - |
| Flash Point | 107.2±14.4 | °C |
| Exact Mass | 170.049850 | - |
| Polar Surface Area (PSA) | 9.23000 | Ų |
| LogP | 2.93 | - |
| Vapor Pressure | 0.0±0.5 | mmHg at 25°C |
| Index of Refraction | 1.512 | - |
The relatively high boiling point of 246.5°C reflects the compound's molecular weight and potential for intermolecular forces, including dipole-dipole interactions and van der Waals forces . The LogP value of 2.93 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems and solubility characteristics favorable for organic solvents rather than aqueous environments .
Chemical Reactivity
The chemical reactivity of 1-(chloromethyl)-4-ethoxybenzene is primarily determined by its functional groups:
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The chloromethyl group acts as an excellent leaving group in nucleophilic substitution reactions, making the compound useful as an alkylating agent in organic synthesis.
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The ethoxy group contributes electron density to the aromatic ring through resonance effects, potentially influencing the reactivity of the chloromethyl group.
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The compound can participate in various organic reactions including Williamson ether synthesis, Friedel-Crafts alkylation, and other carbon-carbon bond formation reactions.
Synthesis Methods
Standard Synthetic Routes
The synthesis of 1-(chloromethyl)-4-ethoxybenzene can be achieved through several synthetic pathways, with the most common methods involving:
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Chloromethylation of 4-ethoxybenzene using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.
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Direct functionalization of 4-ethoxybenzyl alcohol with thionyl chloride or other chlorinating agents to convert the hydroxyl group to a chloride.
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Reaction of 4-ethoxybenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Optimization Parameters
For optimal synthesis of 1-(chloromethyl)-4-ethoxybenzene, several parameters require careful control:
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Temperature control is crucial, with reactions typically maintained between 60-80°C to maximize yield while minimizing side reactions.
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Reaction time must be optimized to ensure complete conversion while avoiding decomposition of the product.
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Selection of appropriate solvents and catalysts significantly impacts reaction efficiency and product purity.
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Purification techniques including recrystallization or column chromatography are essential for obtaining high-purity product.
Applications and Utilization
Synthetic Applications
1-(Chloromethyl)-4-ethoxybenzene serves as a versatile building block in organic synthesis, particularly in:
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Preparation of extended aromatic systems through alkylation reactions.
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Synthesis of pharmaceutical intermediates containing the 4-ethoxybenzyl moiety.
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Serving as a phase transfer catalyst in certain organic transformations.
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Conversion reactions such as the transformation of toluene to ethylbenzene through alkylation processes.
Research Applications
In research settings, the compound has been investigated for:
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Studies on structure-activity relationships in medicinal chemistry.
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Exploration of reaction mechanisms involving benzylic halides.
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Development of novel synthetic methodologies for complex molecule assembly.
Several research publications and patents mention 1-(chloromethyl)-4-ethoxybenzene, including US Patent 2006/88499 A1 by Percec (2006), indicating its utility in various chemical processes .
| Hazard Type | Classification | Code |
|---|---|---|
| Irritant | Xi | - |
| Acute Toxicity | Harmful if swallowed | H302 |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects | H412 |
These classifications indicate that the compound requires appropriate safety measures during handling and disposal .
Structural Relationships and Comparative Analysis
Related Compounds
Several compounds share structural similarities with 1-(chloromethyl)-4-ethoxybenzene, including:
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1-Chloro-4-ethoxybenzene (CAS: 622-61-7) - differs in the absence of the methylene group between the benzene ring and the chlorine atom .
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1-(Bromomethyl)-4-ethoxybenzene - contains bromine instead of chlorine, potentially exhibiting different reactivity patterns in nucleophilic substitution reactions.
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1-(Chloromethyl)-4-methoxybenzene - features a methoxy group rather than an ethoxy group, resulting in slightly different electronic and steric properties.
Structure-Property Relationships
The specific arrangement of functional groups in 1-(chloromethyl)-4-ethoxybenzene contributes to its distinct properties:
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The para arrangement of substituents provides a symmetrical electron distribution across the benzene ring.
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The ethoxy group's electron-donating properties can influence the reactivity of the chloromethyl group through inductive and resonance effects.
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The chloromethyl group's reactivity is modulated by its position relative to the ethoxy substituent, potentially affecting rates of nucleophilic substitution reactions.
Literature Documentation and Research Findings
1-(Chloromethyl)-4-ethoxybenzene has been documented in several scientific publications, indicating its relevance in chemical research:
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The compound was referenced in Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft (volume 295, pages 690-697), suggesting potential pharmaceutical applications or investigations .
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It appears in Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences (volume 198, page 102), highlighting its historical significance in chemical research .
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Its inclusion in US Patent 2006/88499 A1 (2006) by Virgil Percec demonstrates its utility in patented synthetic methodologies .
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